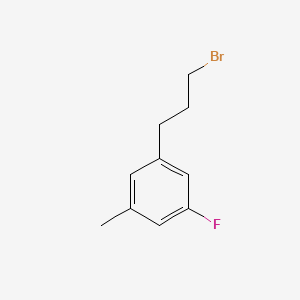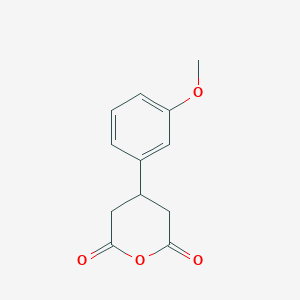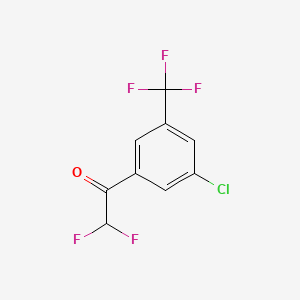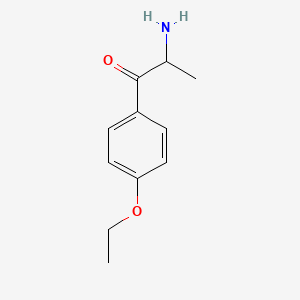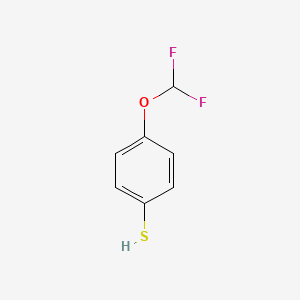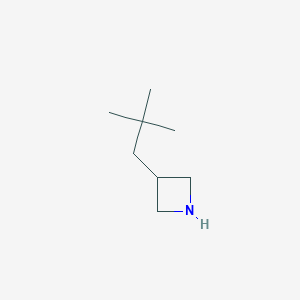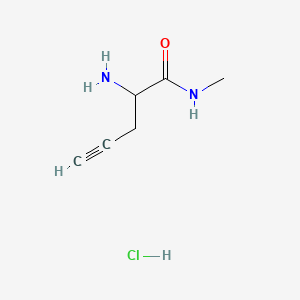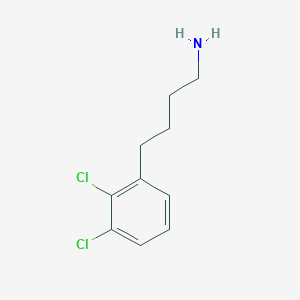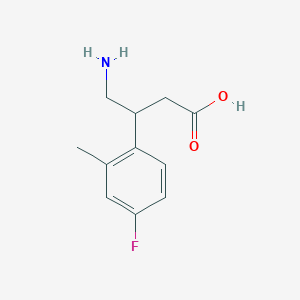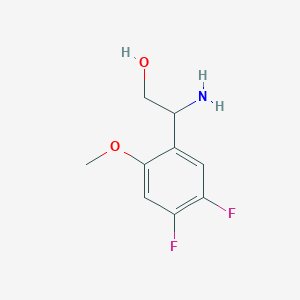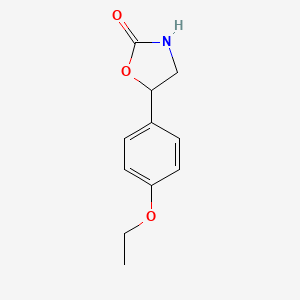
5-(4-Ethoxyphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-ethoxyphenyl group. This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethoxyphenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction typically proceeds through the formation of a urethane intermediate, which cyclizes to form the oxazolidinone ring.
Another method involves the use of a Curtius rearrangement, where an acyl azide derived from 4-ethoxybenzoic acid undergoes thermal decomposition to form an isocyanate intermediate. This intermediate then reacts with an amino alcohol to yield the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-ethoxyphenyl isocyanate and ethanolamine, resulting in a more efficient production process .
化学反応の分析
Types of Reactions
5-(4-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amino alcohols and other reduced forms of the compound.
Substitution: Various substituted oxazolidinones depending on the reagents used.
科学的研究の応用
5-(4-Ethoxyphenyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated as a potential lead compound for the development of new antibacterial agents.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 5-(4-ethoxyphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is distinct from other protein synthesis inhibitors, as it occurs at an early stage of translation .
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved pharmacokinetic profile.
Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in asymmetric synthesis.
Uniqueness
5-(4-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antibacterial effects .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChIキー |
CYMUQVLSBASDDH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2CNC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



